Langerin ECD (extra-cellular domain)
Description
Contextualization within Langerhans Cells and Dendritic Cell Subsets
Langerin, also known as CD207, is a protein most famously expressed by Langerhans cells (LCs). nih.govnih.gov LCs are a unique population of dendritic cells (DCs) that form a dense network in the epidermis and other mucosal epithelia, where they act as sentinels of the immune system. nih.govrndsystems.com These cells are among the first to encounter pathogens that breach the skin barrier. nih.gov While initially thought to be exclusive to LCs, it is now understood that Langerin is also expressed by other DC subsets. wikipedia.orgglycopedia.eu In mice, these include dermal interstitial CD103+ dendritic cells and resident CD8+ DCs in lymph nodes. wikipedia.orgglycopedia.eu This distribution across different DC populations highlights its broader role in immune surveillance beyond the epidermis. nih.gov
The presence of Langerin is a defining characteristic of LCs and is integral to their unique intracellular structures known as Birbeck granules. nih.govwikipedia.org These rod- or tennis racket-shaped organelles are formed by Langerin and are involved in the internalization and processing of antigens. nih.govsinobiological.com The expression of Langerin on these specific DC subsets positions them as key players in initiating immune responses at the body's surfaces. rndsystems.com
Classification and Overview of Langerin ECD as a C-Type Lectin Receptor (CLR)
Langerin is classified as a type II transmembrane C-type lectin receptor (CLR). wikipedia.orgglycopedia.eu CLRs are a family of carbohydrate-binding proteins that require calcium for their function and play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.govresearchgate.net
The structure of Langerin consists of a short N-terminal cytoplasmic domain, a transmembrane region, and a prominent extracellular domain (ECD). wikipedia.orgnih.govoup.com The ECD is the portion of the protein that extends outside the cell and is responsible for ligand binding. nih.gov It is composed of two main parts:
A neck region: This region contains a series of heptad repeats that form a coiled-coil alpha-helical structure. nih.govoup.comoup.com This structure is responsible for the formation of stable Langerin homotrimers, which increases the avidity and specificity of ligand binding. wikipedia.orgnih.gov
A C-terminal Carbohydrate-Recognition Domain (CRD): This domain is at the very end of the ECD and is where the actual binding of carbohydrates occurs. nih.govoup.comglycodepot.com The Langerin CRD specifically recognizes and binds to mannose, N-acetylglucosamine (GlcNAc), and fucose-containing glycans in a calcium-dependent manner. wikipedia.orgnih.govoup.com It features a characteristic Glu-Pro-Asn (EPN) motif that is essential for this binding activity. glycodepot.comnih.gov
The trimeric arrangement of the ECD is crucial for its ability to effectively bind to the surfaces of pathogens, which often display multiple carbohydrate structures. nih.gov
| Domain | Key Structural Features | Primary Function | Relevant Motifs/Characteristics |
|---|---|---|---|
| Neck Region | Heptad repeats forming an α-helical coiled-coil | Mediates the formation of stable protein trimers | Increases binding avidity and specificity |
| Carbohydrate-Recognition Domain (CRD) | C-type lectin fold, long loop region (LLR) | Calcium-dependent binding of carbohydrates | EPN (Glu-Pro-Asn) motif for mannose-type sugar binding |
Significance of Langerin ECD in Host-Pathogen Interactions and Immune Regulation
The Langerin ECD is a key molecule in the initial interactions between the host and various pathogens, and it plays a dual role in immune regulation. glycodepot.comnih.gov Its ability to recognize specific carbohydrate structures on the surfaces of viruses, fungi, and bacteria allows it to function as a pattern recognition receptor. wikipedia.orgnih.gov
Host-Pathogen Interactions: Langerin ECD has been shown to bind to a variety of pathogens, including:
Viruses: It recognizes the high-mannose oligosaccharides on the gp120 envelope glycoprotein (B1211001) of HIV-1. wikipedia.orgglycopedia.eu This interaction is particularly significant as it leads to the internalization of the virus into Birbeck granules for degradation, thereby preventing infection of T cells. wikipedia.orgsinobiological.com Langerin also binds to the measles virus. wikipedia.org
Fungi: It serves as a major receptor for fungi such as Candida albicans, Saccharomyces species, and Malassezia furfur by binding to mannan (B1593421) and β-glucans on their cell walls. wikipedia.orgnih.gov
Bacteria: Langerin interacts with lipoarabinomannan and other glycoproteins from mycobacteria, such as Mycobacterium leprae, the causative agent of leprosy. wikipedia.orgresearchgate.netnih.gov
Immune Regulation: The function of Langerin ECD extends beyond simple pathogen capture. It is deeply involved in regulating the subsequent immune response.
Antigen Uptake and Presentation: By binding and internalizing pathogens, Langerin facilitates the processing of antigens for presentation to T cells, a critical step in initiating adaptive immunity. sinobiological.comoup.comaai.org It can mediate antigen presentation on both MHC class I (via cross-presentation) and MHC class II molecules. wikipedia.orgaai.org
Immune Activation vs. Tolerance: The outcome of Langerin engagement can vary. While it can trigger robust immune responses, there is also evidence suggesting it can play a role in maintaining immune tolerance. glycopedia.eunih.gov Under steady-state conditions, LCs constantly migrate to lymph nodes to present self-antigens, a process that helps establish and maintain tolerance, preventing autoimmune reactions. nih.gov The context of the interaction—whether it involves a pathogen or a self-antigen—likely dictates whether the outcome is immunity or tolerance. nih.govnih.gov
Birbeck Granule Formation: The CRD of the Langerin ECD is essential for the formation of Birbeck granules. glycodepot.comacs.org These unique organelles are thought to be a specialized antigen-processing compartment, and their formation is a direct consequence of Langerin's molecular properties. nih.govelifesciences.org
| Pathogen Class | Specific Examples | Recognized Ligand | Immunological Outcome |
|---|---|---|---|
| Viruses | HIV-1, Measles virus | High-mannose oligosaccharides (e.g., gp120) | Internalization into Birbeck granules, degradation, prevention of infection, antigen presentation. wikipedia.orgglycopedia.eusinobiological.com |
| Fungi | Candida albicans, Saccharomyces spp., Malassezia furfur | Mannans, β-glucans | Pathogen capture, phagocytosis, initiation of anti-fungal immune response. wikipedia.orgnih.gov |
| Bacteria | Mycobacterium leprae | Lipoarabinomannan, Glycoproteins (e.g., SodC) | Antigen uptake and presentation to T cells in a CD1a-restricted manner. wikipedia.orgnih.govnih.gov |
Domain Organization and Quaternary Structure
The Langerin ECD is characterized by a distinct domain organization that drives its assembly into a functional trimeric complex. This oligomerization is crucial for its biological activity, enhancing both the avidity and specificity of its interactions with carbohydrate ligands on the surface of pathogens.
The C-terminal portion of the Langerin ECD consists of a C-type carbohydrate-recognition domain (CRD), which is responsible for binding to specific sugar moieties. nih.govnih.gov The Langerin CRD exhibits a binding preference for mannose, N-acetylglucosamine (GlcNAc), and fucose. nih.govoup.com Crystallographic studies of the human Langerin CRD have revealed a fold that is similar to other C-type lectins like DC-SIGN. nih.gov However, a notable feature of the Langerin CRD is the presence of two distinct sugar-binding sites. nih.govnih.gov One is a conserved, calcium-dependent binding site typical of C-type lectins, while the other is a novel, calcium-independent site. nih.gov This dual-binding capability is thought to contribute to the specific recognition of high-mannose oligosaccharides. nih.gov The primary, Ca2+-dependent site is located in the upper lobe of the CRD. wikipedia.org Positively charged amino acids, such as Lys299 and Lys313, flank the binding sites, enabling interaction with negatively charged sulfated carbohydrates. wikipedia.org
| Ligand Specificity | Key Structural Features | Binding Sites |
|---|---|---|
| Mannose, N-acetylglucosamine (GlcNAc), Fucose, High-mannose oligosaccharides, Sulfated carbohydrates | Typical C-type lectin fold, EPN motif, positively charged flanking residues (K299, K313) | Primary Ca2+-dependent site, Secondary Ca2+-independent site |
Adjacent to the CRD is the neck region, which is composed of alpha-helices that form a coiled-coil structure. nih.govnih.govwikipedia.org This coiled-coil assembly is the primary driver of Langerin's trimerization. nih.govnih.gov The neck region contains a series of heptad repeats, which are characteristic of coiled-coil domains and facilitate the intertwining of the three polypeptide chains. nih.govoup.com The formation of this stable, triple-helical coiled-coil is essential for the correct spatial arrangement of the CRDs. nih.gov While the majority of the neck forms a rigid coiled-coil, there is speculation that the N-terminal part of the neck may exhibit some flexibility. elifesciences.org
The oligomerization of Langerin into a trimer is a critical determinant of its function. nih.gov While the monomeric CRD has a low affinity for monosaccharides, the trimeric arrangement significantly enhances the avidity of ligand binding. nih.gov This trimerization is stabilized by the coiled-coil of the neck region. nih.gov The crystal structure of a trimeric fragment of Langerin reveals a rigid unit where the three CRDs are held in fixed positions. nih.govglycopedia.eu The primary sugar-binding sites of the three CRDs are separated by a distance of 42 Å. nih.govglycopedia.euresearchgate.net This fixed orientation imposes constraints on the types of ligands that can be bound, likely favoring the recognition of specific patterns of sugars on pathogen surfaces. nih.gov The interaction between the two langerin trimers is mediated by the docking of a flexible loop at residues 258–263 into a secondary carbohydrate-binding cleft. elifesciences.orgnih.govnih.govbiorxiv.org
High-Resolution Structural Characterization
Advanced structural biology techniques have provided detailed insights into the atomic and near-atomic level organization of the Langerin ECD, both as an isolated molecule and within its native cellular context.
X-ray crystallography has been instrumental in determining the high-resolution structure of the Langerin CRD and trimeric fragments of the ECD. nih.govnih.govacs.org The crystal structure of the human Langerin CRD has been solved at a resolution of 1.5 Å. acs.org Furthermore, co-crystallization of the CRD with mannose and maltose (B56501) has provided detailed views of the interactions within the two sugar-binding sites. nih.govnih.gov The structure of a trimeric fragment of Langerin, encompassing the CRDs and a portion of the neck domain, has been determined at 2.3 Å resolution. nih.gov This structure confirmed the coiled-coil nature of the neck region and revealed the multiple interactions between the neck and the CRDs that contribute to the rigidity of the trimer. nih.gov
| Fragment | Resolution | Key Findings |
|---|---|---|
| Human Langerin CRD | 1.5 Å | Detailed fold of the CRD. acs.org |
| Human Langerin CRD with Mannose/Maltose | 1.6 Å and 2.1 Å, respectively | Revealed a primary Ca2+-dependent and a secondary Ca2+-independent sugar-binding site. nih.gov |
| Trimeric Fragment (CRDs + part of Neck) | 2.3 Å | Confirmed coiled-coil neck structure and rigid arrangement of CRDs with 42 Å separation between primary binding sites. nih.gov |
Cryo-electron tomography has provided unprecedented insights into the supramolecular organization of Langerin within Birbeck granules. elifesciences.orgnih.govnih.govbiorxiv.org The 3D structure of the repeating unit of the honeycomb lattice of Langerin within isolated Birbeck granules has been reconstructed at a resolution of 6.4 Å. elifesciences.orgnih.govnih.govbiorxiv.org This work revealed that the interaction between two Langerin trimers is mediated by the docking of a flexible loop (residues 258–263) from one trimer into the secondary carbohydrate-binding cleft of an adjacent trimer. elifesciences.orgnih.govnih.govbiorxiv.org This interaction is crucial for the "zippering" of membranes that is characteristic of Birbeck granule formation. elifesciences.orgnih.gov Mutations within this flexible loop were shown to inhibit the formation of Birbeck granules. nih.govnih.govbiorxiv.org
An In-Depth Look at the Molecular Architecture and Biophysical Properties of Langerin's Extracellular Domain
The extracellular domain (ECD) of Langerin (CD207), a C-type lectin receptor pivotal to the function of Langerhans cells, exhibits a complex molecular architecture that dictates its role in pathogen recognition and immune response initiation. This article explores the structural biology, conformational dynamics, and critical molecular motifs of the Langerin ECD, providing a focused analysis of its key features.
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Sugar specificity: High Mannose |
Origin of Product |
United States |
Ligand Recognition and Binding Mechanisms of Langerin Ecd
Carbohydrate Binding Specificity
Langerin's primary carbohydrate binding activity is mediated by its C-type carbohydrate-recognition domain (CRD). This domain facilitates interactions with specific sugar moieties found on the surfaces of various pathogens and endogenous glycoproteins.
The Langerin CRD contains a canonical, calcium-dependent binding site. nih.gov This site is characterized by an EPN (Glu-Pro-Asn) motif, which is typical for C-type lectins that recognize mannose-type carbohydrates. nih.gov Through this site, Langerin demonstrates binding to monosaccharides such as mannose, N-acetylglucosamine (GlcNAc), and fucose. nih.govresearchgate.net The interaction relies on the coordination of vicinal hydroxyl groups of the sugar with a bound Ca2+ ion, a mechanism conserved among many C-type lectins. nih.gov Crystal structures have confirmed that mannose, fucose, and even glucose residues can bind at this Ca2+ coordinating site. nih.gov The oligomeric structure of Langerin, which forms trimers via its neck region, is reported to be necessary for achieving sufficient binding avidity to these carbohydrate ligands. nih.govresearchgate.net
A physiologically significant function of Langerin is its ability to recognize and bind the high-mannose oligosaccharides present on the surface of various pathogens, including the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govplos.orgnih.gov This interaction is a key factor in Langerin's ability to capture HIV-1 virions, leading to their internalization into Birbeck granules for degradation, thereby preventing infection. nih.gov
The binding to gp120 occurs through the direct interaction of its high-mannose glycans with the Ca2+-dependent binding site within the Langerin CRD. plos.org Structural studies reveal that oligomannose compounds bind to Langerin primarily through a single terminal mannose residue making significant contact at the conserved Ca2+ site, with no other mannose residues of the oligosaccharide chain contacting the protein directly. nih.govresearchgate.net This mode of interaction contrasts with other lectins like DC-SIGN, which may engage with multiple mannose residues. The high-mannose glycans on gp120, particularly those with seven, eight, or nine mannose residues, are recognized by Langerin. nih.gov Over 40% of the glycans on gp120 are of the high-mannose type, presenting a dense array of potential binding sites for Langerin. frontiersin.org
Glycosaminoglycan (GAG) Interactions
In addition to its canonical carbohydrate binding, Langerin possesses a unique and distinct ability to interact with glycosaminoglycans (GAGs), a family of complex, sulfated polysaccharides. This interaction involves binding modes and sites separate from the primary lectin domain.
Langerin's interaction with GAGs is multifaceted, occurring through at least two different mechanisms: a Ca2+-dependent mode and a novel, Ca2+-independent mode. plos.orgnih.gov The Ca2+-dependent binding can occur at the canonical CRD site if the sulfated sugar, such as galactose-6-sulfate, has available hydroxyl groups in the C3 and C4 positions for coordination with the calcium ion. nih.govplos.org
More strikingly, Langerin exhibits a completely Ca2+-independent binding mode specifically for polysulfated GAGs like heparin. plos.orgdoaj.org This interaction is not affected by the presence of EDTA, a calcium chelator, clearly distinguishing it from the canonical lectin binding. plos.org A critical feature of this calcium-independent binding is its absolute dependence on the trimeric structure of the Langerin ECD; the binding site is not present in the monomeric CRD. plos.orgdoaj.org This suggests that the GAG-binding site is formed at the interface of the subunits in the oligomeric state.
Langerin demonstrates the ability to bind a broad range of sulfated GAGs, with a notable preference for heparin and heparan sulfate (B86663). plos.orgdoaj.org The affinity for heparin is in the nanomolar range, ranking it among the highest-affinity ligands described for Langerin. plos.org The interaction is not merely based on electrostatic attraction to the negative charge of the sulfates but also on specific structural features of the saccharides, such as the degree and position of sulfation (e.g., 6-O-sulfation) and the presence of iduronic acid. plos.orgdoaj.org
Langerin also binds to various types of chondroitin (B13769445) sulfate and dermatan sulfate. plos.orgnih.gov This broad specificity for different GAGs, which are abundantly present on cell surfaces and in the extracellular matrix, points to a significant physiological role for these interactions. plos.orgnih.gov
Table 1: Langerin ECD Ligand Binding Characteristics
| Ligand Class | Specific Examples | Binding Mode | Key Features |
|---|---|---|---|
| Monosaccharides | Mannose, GlcNAc, Fucose | Ca2+-dependent | Binds to canonical CRD site; EPN motif is crucial. nih.govnih.gov |
| Oligosaccharides | High-Mannose (on HIV gp120) | Ca2+-dependent | Binds via a terminal mannose residue to the CRD. nih.govplos.org |
| Glycosaminoglycans | Heparin, Heparan Sulfate | Ca2+-independent | High affinity (nM range); requires Langerin trimerization; specific sulfation patterns are important. plos.org |
| Glycosaminoglycans | Chondroitin Sulfate, Dermatan Sulfate | Ca2+-independent | Demonstrates broad GAG binding capability. plos.org |
| Sulfated Monosaccharides | Galactose-6-Sulfate | Ca2+-dependent | Binds to canonical CRD site. nih.govplos.org |
The Ca2+-independent GAG binding site has been mapped to a location distinct from the canonical CRD. plos.org Molecular modeling and mapping experiments suggest this secondary site is located at the interface between two of the three CRDs in the trimeric Langerin structure, near the α-helical coiled-coil neck region. plos.orgdoaj.org This novel binding site is created by the trimerization of the CRDs, which brings specific amino acid residues into the correct proximity to form the binding pocket. plos.org Two lysine (B10760008) residues (Lys-299 and Lys-313) near the primary carbohydrate-binding site have been identified as forming an extended binding site that accommodates sulfated glycans. nih.govresearchgate.net
The physiological relevance of these GAG interactions is likely significant. Heparan sulfates are abundantly expressed in tissues where Langerhans cells reside, including on the surface of the dendritic cells themselves. plos.org Therefore, Langerin is highly likely to encounter GAGs during its normal function. This interaction could modulate cell-cell adhesion, pathogen recognition, or the trafficking of Langerin itself. Given that GAGs are involved in numerous biological processes, including inflammation and cell signaling, the ability of Langerin to bind these molecules suggests a broader role in regulating the local immune environment than previously understood. plos.orgmdpi.com
Cellular and Immunological Functions Mediated by Langerin Ecd
Role in Birbeck Granule Biogenesis and Intracellular Dynamics
Birbeck granules are distinctive rod-shaped or tennis-racket-like cytoplasmic organelles that are a hallmark of Langerhans cells. wikipedia.org Their formation and dynamic behavior are intrinsically linked to the molecular properties of the Langerin ECD.
The biogenesis of Birbeck granules is a direct consequence of the oligomerization and membrane-organizing properties of Langerin. The process is initiated by the "face-to-face" interaction between Langerin trimers located on opposing membranes. nih.gov This interaction is mediated by the carbohydrate recognition domains (CRDs) of the Langerin ECDs.
Recent cryo-electron tomography studies have elucidated the precise molecular mechanism underlying the characteristic zippered structure of Birbeck granules. nih.govelifesciences.orgnih.govresearchgate.netbiorxiv.org These studies revealed that the interaction between two Langerin trimers is facilitated by the docking of a flexible loop, specifically residues 258–263, from one trimer into a secondary carbohydrate-binding cleft of an adjacent trimer. nih.govelifesciences.orgnih.govresearchgate.net This interaction creates a honeycomb-like lattice of Langerin molecules, effectively "zippering" the two membrane leaflets together with a central striation. elifesciences.orgnih.gov The calcium-dependent nature of the Langerin CRD is essential for this process, as the removal of calcium ions leads to the disintegration of the Birbeck granules. nih.govelifesciences.org Mutations within this flexible loop have been shown to inhibit the formation of Birbeck granules, underscoring its critical role in the membrane zippering and lattice formation process. nih.govelifesciences.orgnih.govresearchgate.net
Contrary to earlier theories suggesting they were primarily endocytic structures, Birbeck granules are now understood to be subdomains of the endosomal recycling compartment. nih.govnih.govmolbiolcell.orgresearchgate.net Langerin is predominantly found in this compartment and within the Birbeck granules themselves. molbiolcell.orgresearchgate.net Langerin undergoes internalization through classical receptor-mediated endocytosis. molbiolcell.orgresearchgate.net The first Birbeck granules to receive endocytosed Langerin are those connected to recycling endosomes in the pericentriolar region, where Langerin tends to accumulate. molbiolcell.orgresearchgate.net
Experimental evidence supports this dynamic role. Inhibition of endocytosis leads to the appearance of open-ended Birbeck granule-like structures attached to the plasma membrane, while inhibiting recycling causes Birbeck granules to merge with a tubular endosomal network. nih.govresearchgate.net This demonstrates a continuous exchange of Langerin between the plasma membrane and early endosomal compartments, with a dynamic retention in the endosomal recycling compartment, of which Birbeck granules are a specialized subdomain. nih.govresearchgate.net
Antigen Uptake and Internalization Pathways via Langerin ECD
The Langerin ECD functions as a key receptor for the recognition and internalization of a wide array of glycosylated antigens and pathogen-associated molecular patterns (PAMPs).
Langerin, through its C-type lectin domain, exhibits a binding preference for mannose-containing oligosaccharides. nih.govnih.gov This specificity allows it to recognize and bind to the surfaces of various pathogens, including viruses, bacteria, and fungi. nih.govplos.org For instance, Langerin can bind to the high-mannose structures present on the envelope glycoproteins of viruses like HIV and measles virus. nih.govfrontiersin.org It also recognizes β-glucans on the surface of fungi. nih.govnih.gov
Upon binding, Langerin mediates the internalization of these glycosylated antigens and PAMPs into the Langerhans cell. nih.govnih.gov This process occurs through receptor-mediated endocytosis and leads to the sequestration of the pathogens within Birbeck granules. wikipedia.orgnih.gov The efficiency of this uptake can be exploited for targeted antigen delivery in vaccine development. nih.govrockefeller.edu
Table 1: Examples of Pathogen-Associated Molecular Patterns (PAMPs) Recognized by Langerin ECD
| Pathogen Class | Specific PAMP | Interacting Moiety on Pathogen |
|---|---|---|
| Viruses | HIV-1 | High-mannose glycans on gp120 |
| Viruses | Measles Virus | Glycoproteins |
| Fungi | Candida albicans | β-glucans |
| Fungi | Saccharomyces cerevisiae | Mannans |
| Bacteria | Various | Lipopolysaccharides (in some contexts) |
The intracellular fate of antigens internalized via the Langerin ECD can vary, influencing the subsequent immune response. Antigens are initially trafficked to Birbeck granules, which are part of the endosomal recycling pathway. frontiersin.org Some pathogens, such as HIV, are rapidly degraded within these compartments, which can prevent viral transmission to T cells. frontiersin.org
However, the trafficking is not uniform for all antigens. Targeting antigens to Langerin using specific antibodies has been shown to route them to less proteolytic early endosomes that are positive for the early endosome antigen-1 (EEA-1) marker. nih.govnih.govresearchgate.net This diversion from highly degradative lysosomal compartments is thought to be crucial for preserving antigen integrity for cross-presentation. In contrast, antigens internalized through other receptors on Langerhans cells, such as dectin-1, may be trafficked to more degradative compartments. nih.gov This differential routing highlights the specialized role of Langerin in directing antigens towards specific processing pathways.
Antigen Processing and Presentation by Langerhans Cells via Langerin ECD
The uptake of antigens by the Langerin ECD is a critical first step in their processing and presentation to T cells, which is essential for initiating an adaptive immune response. elsevierpure.comnih.govfrontiersin.org Langerhans cells are potent antigen-presenting cells capable of activating both CD4+ and CD8+ T cells. frontiersin.orgnih.gov
Following internalization via Langerin, protein antigens are processed into smaller peptides within endosomal compartments. nih.gov For presentation to CD4+ T cells, these peptides are loaded onto MHC class II molecules. elsevierpure.comnih.gov
A key function of Langerhans cells is their ability to cross-present exogenous antigens to CD8+ T cells. nih.govnih.gov This process involves the loading of peptides derived from extracellular antigens onto MHC class I molecules. nih.gov Langerin-mediated internalization has been shown to enhance the cross-presentation of antigens. nih.govnih.govresearchgate.net By routing antigens to early endosomes and avoiding rapid lysosomal degradation, Langerin facilitates the translocation of antigens or processed peptides into the cytosol for proteasomal degradation and subsequent loading onto MHC class I molecules in the endoplasmic reticulum, or the loading of peptides onto recycling MHC class I molecules within endosomal compartments. nih.gov This enhanced cross-presentation capacity is vital for generating effective cytotoxic T lymphocyte (CTL) responses against viral infections and tumors. nih.govnih.govresearchgate.net
Table 2: Research Findings on Langerin ECD-Mediated Antigen Presentation
| Antigen/Ligand | Key Finding | Implication | Reference |
|---|---|---|---|
| Synthetic Long Peptide (SLP) | Langerin-mediated internalization enhances cross-presentation to CD8+ T cells. | Langerin directs antigens to a pathway favorable for CTL responses. | nih.gov |
| HIV-1 | Internalized virus is degraded in Birbeck granules. | Langerin can act as a barrier to viral dissemination. | frontiersin.org |
| Measles Virus | Langerin serves as an uptake receptor. | Antigens are routed to MHC class II compartments. | nih.gov |
| Anti-Langerin Antibody Conjugates | Antigens are routed to less proteolytic early endosomes. | Targeted delivery via Langerin can enhance cross-presentation. | nih.gov |
Presentation of Non-Peptide Antigens through CD1a-Restricted Pathways
Langerin plays a crucial role in the presentation of non-peptide antigens to T cells, a process that is dependent on the antigen-presenting molecule CD1a. nih.govnih.gov Studies have demonstrated that Langerhans cells (LCs), which are a subset of dendritic cells (DCs) that uniquely express Langerin, are highly efficient at presenting non-peptide mycobacterial antigens. nih.govresearchgate.net This function is particularly relevant in the context of infections such as leprosy, caused by Mycobacterium leprae. nih.govnih.govresearchgate.net
Research has shown that Langerin and CD1a are co-expressed on epidermal LCs within leprosy lesions, positioning them to effectively mediate the presentation of a specific subset of antigens to T cells as part of the host's immune response. nih.gov In vitro studies using LC-like DCs and freshly isolated epidermal LCs have confirmed that the presentation of M. leprae non-peptide antigens to T cell clones is both CD1a-restricted and Langerin-dependent. nih.govnih.govresearchgate.net This indicates that Langerin acts as an important uptake receptor for these non-peptide antigens, facilitating their subsequent presentation by CD1a molecules. nih.gov The efficiency of this CD1a-restricted antigen presentation is notably higher in LC-like DCs compared to monocyte-derived DCs. nih.govnih.gov
The mechanism involves the internalization of the non-peptide antigen by Langerin, followed by its processing and loading onto CD1a molecules within the cell. The CD1a-antigen complex is then transported to the cell surface for presentation to T cells. This pathway is critical for initiating T cell responses against pathogens that possess lipid and glycolipid antigens not presented by the classical MHC pathways.
Mechanisms of Antigen Cross-Presentation to CD4+ and CD8+ T Cells
Langerin is also implicated in the cross-presentation of exogenous antigens to both CD4+ and CD8+ T cells, a critical process for generating robust cellular immunity against viruses and tumors. nih.govwikipedia.org Cross-presentation allows antigens from outside the cell to be presented on MHC class I molecules, leading to the activation of cytotoxic CD8+ T cells. wikipedia.org
Langerin-expressing dendritic cells, including Langerhans cells and certain dermal DC subsets, are capable of mediating this process. nih.gov When antigens are targeted to Langerin, they can be efficiently delivered into the cross-presentation pathway. nih.gov However, the formulation of the antigen can significantly influence the efficiency of cross-presentation through Langerin. For instance, while Langerin can bind to Lewis Y (Le(Y))-modified liposomes, this does not lead to their endocytosis or subsequent antigen presentation to T cells by LCs. nih.gov In contrast, Le(Y))-modified synthetic long peptides are effectively delivered through Langerin in LCs, resulting in enhanced cross-presentation. nih.gov
The ability of Langerin-positive dendritic cells to cross-prime CD8+ T cells is a key component of antimicrobial immunity. nih.gov Depletion of Langerin+ CD8α+ DCs in murine models has been shown to diminish the immune response to systemic bacterial infections, leading to increased bacterial numbers and delayed CD8+ T cell activation, proliferation, and IFN-γ production. nih.gov This highlights the pivotal role of this DC subset in initiating CD8+ T cell responses. nih.gov
Furthermore, the activation of cross-presenting dendritic cells is often dependent on stimulation by CD4+ T helper cells through the CD40/CD40L co-stimulatory pathway. wikipedia.org This "licensing" of dendritic cells is a critical step for the subsequent cross-presentation and activation of naive CD8+ cytotoxic T cells. wikipedia.org
Modulation of Immune Responses by Langerin ECD
The Langerin extracellular domain is a key modulator of immune responses, influencing the body's defense against viral pathogens, shaping the nature of T cell responses, and contributing to the maintenance of immune homeostasis in the skin.
Contribution to Anti-Viral Immunity, e.g., HIV-1 Clearance versus Transmission
Langerin's role in anti-viral immunity is particularly well-documented in the context of Human Immunodeficiency Virus-1 (HIV-1). nih.govmonash.eduamsterdamumc.nlcirp.org Langerhans cells, situated in the mucosal epithelia, are among the first immune cells to encounter HIV-1 during sexual transmission. monash.edu The Langerin ECD acts as a natural barrier to HIV-1 transmission by binding to the virus and internalizing it into unique cellular compartments called Birbeck granules, where the virus is subsequently degraded. amsterdamumc.nlcirp.org This process effectively prevents the infection of Langerhans cells and subsequent transmission of the virus to T cells. amsterdamumc.nlcirp.org
Soluble forms of the Langerin ECD, specifically the trimeric full-length extracellular domain, have been shown to inhibit both the binding of HIV-1 to Langerin on epidermal LCs and the subsequent viral transfer to T cells. monash.edu This inhibitory effect targets both the initial transfer of viral particles and the later phase of transfer involving newly replicated viruses. monash.edu These findings suggest that soluble Langerin inhibitors could be a potential strategy to prevent the initial stages of HIV-1 infection. monash.edu
However, the role of Langerin in HIV-1 immunity is complex. While it primarily functions as a protective barrier, under certain conditions, it may also contribute to viral dissemination. The interaction between Langerin and HIV-1 is a critical determinant of whether the outcome is viral clearance or transmission.
Influence on T Cell Activation, Proliferation, and Differentiation
Langerin-mediated antigen presentation directly influences the activation, proliferation, and differentiation of T cells. nih.govwikipedia.orgnih.govnih.gov By presenting antigens to T cells, Langerin-expressing cells initiate adaptive immune responses. nih.gov The nature of this response can be modulated by targeting antigens to Langerin.
For example, targeting HIV-1 antigens to Langerin on human Langerhans cells can promote specific humoral immune responses. nih.gov Studies have shown that anti-Langerin monoclonal antibodies fused with the HIV-1 gp140 envelope protein can induce the differentiation and expansion of naïve CD4+ T cells into T follicular helper (Tfh) cells. nih.gov These Tfh cells, in turn, promote the production of specific IgG antibodies by B cells. nih.gov
In the context of bacterial infections, Langerin+ CD8α+ dendritic cells are crucial for initiating early CD8+ T cell activation and proliferation. nih.gov The absence of these cells leads to a delayed and diminished CD8+ T cell response. nih.gov
Furthermore, the context of Langerin engagement can lead to different T cell outcomes. While Langerin+ dermal DCs can prime long-lasting cytotoxic CD8+ T cell responses, cross-presentation of antigens targeted to Langerin by epidermal Langerhans cells can lead to the deletion of antigen-specific T cells, inducing cross-tolerance. embopress.org This highlights the differential roles of Langerin-expressing DC subsets in shaping T cell immunity versus tolerance.
Involvement in Immune Tolerance Mechanisms within the Skin
Under steady-state conditions, Langerhans cells play a significant role in maintaining immune tolerance within the skin. frontiersin.orghenryford.comnih.gov Non-activated Langerhans cells continuously migrate to the draining lymph nodes to present self-antigens, a process that is crucial for establishing and maintaining tolerance and preventing autoimmune reactions. frontiersin.orgnih.gov
Langerhans cells employ innate mechanisms to control local immune tolerance in the skin. frontiersin.org They are involved in the clearance of apoptotic keratinocytes, which helps to prevent the release of potentially immunogenic self-antigens and subsequent inflammation. frontiersin.org The uptake of these apoptotic cells by LCs inhibits the production of inflammatory cytokines, further contributing to an immunosuppressive environment. frontiersin.org
The involvement of Langerhans cells in ultraviolet (UV) radiation-induced immunosuppression also points to their role in immune tolerance. researchgate.net Following UV exposure, the migration of LCs to the lymph nodes and the subsequent induction of regulatory T cells (Tregs) is an important mechanism of UV-induced immunosuppression. researchgate.net
Recent evidence supports an immunoregulatory role for Langerhans cells at steady state and during specific inflammatory conditions, highlighting the impact of the cutaneous environment in shaping their functionality. henryford.comnih.gov This tolerogenic function of Langerhans cells is essential for preventing inappropriate immune responses to harmless environmental antigens and commensal microbes present on the skin. nih.gov
Research Methodologies and Experimental Approaches for Langerin Ecd Studies
Recombinant Protein Expression and Purification Techniques (e.g., His-Tag, Fc-Chimera)
To obtain sufficient quantities of Langerin ECD for structural and functional studies, researchers utilize recombinant protein expression systems. The ECD is produced by genetically engineering host cells to synthesize and secrete the protein, which is then purified from the cell culture medium. Two common strategies involve the use of affinity tags: the polyhistidine-tag (His-tag) and the Fc-chimera.
A His-tag , a sequence of six or more histidine residues, is often appended to the N- or C-terminus of the Langerin ECD sequence. nih.govnih.gov This tag facilitates a simplified purification process using immobilized metal affinity chromatography (IMAC). nih.gov For instance, recombinant human Langerin ECD (amino acids Tyr64-Pro328) with an N-terminal His-tag has been successfully expressed in mouse myeloma cells (NS0 line). rndsystems.com The resulting protein has a predicted molecular mass of approximately 31 kDa but appears as a 35-40 kDa band on SDS-PAGE under reducing conditions, likely due to post-translational modifications. rndsystems.com
Alternatively, the Langerin ECD can be expressed as an Fc-chimera or fusion protein. In this approach, the ECD is fused to the Fc (Fragment, crystallizable) region of an immunoglobulin G (IgG) antibody. rndsystems.comnih.gov This strategy offers several advantages: the Fc portion promotes the formation of dimers, mimicking the natural oligomeric state of the receptor and often increasing the avidity of ligand binding. rndsystems.com It also allows for straightforward purification using Protein A or Protein G affinity chromatography. Recombinant human Langerin/CD207 Fc Chimera proteins have been produced and show expected molecular weights on SDS-PAGE, appearing as monomers of 58-71 kDa under reducing conditions and dimers of 116-142 kDa under non-reducing conditions. rndsystems.com
These recombinant proteins are critical for a wide range of in vitro assays, including ligand binding studies and structural analysis. nih.govnih.gov
Table 1: Comparison of Recombinant Langerin ECD Expression Strategies
| Feature | His-Tagged Langerin ECD | Langerin ECD-Fc Chimera |
|---|---|---|
| Tag | Polyhistidine (e.g., 6xHis) | Fc region of IgG1 |
| Common Expression System | Mouse myeloma cells (NS0) rndsystems.com | Mammalian cells (e.g., 293T) nih.gov |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) nih.gov | Protein A or Protein G Affinity Chromatography |
| Typical Molecular Weight (Reducing SDS-PAGE) | ~35-40 kDa rndsystems.com | ~58-71 kDa rndsystems.com |
| Oligomeric State | Monomer | Dimer (non-reducing conditions) rndsystems.com |
| Primary Advantage | Simplified purification of a monomeric protein. nih.gov | Mimics dimeric state, potentially increasing binding avidity. rndsystems.com |
In Vitro Binding Assays for Ligand Screening
Understanding which molecules (ligands) the Langerin ECD can bind is fundamental to deciphering its biological role. In vitro binding assays are employed to screen potential ligands and characterize the specificity and affinity of these interactions.
Glycan array technology is a powerful high-throughput method used to profile the carbohydrate-binding specificity of lectins like Langerin. nih.gov In this technique, a large library of different carbohydrate structures (glycans) is immobilized in a microarray format on a glass slide. The purified, labeled Langerin ECD is then incubated with the array. Binding events are detected, typically via fluorescence, revealing which specific glycans the protein recognizes.
Studies using glycan arrays have demonstrated that Langerin ECD has a dual binding specificity. nih.gov It recognizes high-mannose oligosaccharides, a common feature for C-type lectins with a specific EPN (Glu-Pro-Asn) motif. nih.govnih.gov Additionally, and more uniquely, glycan arrays have revealed that Langerin ECD binds with high affinity to certain sulfated glycans, particularly those ending in galactose-6-sulfate (6SO4-Gal). nih.govresearchgate.net This technology has also been instrumental in analyzing how common genetic variations (polymorphisms) in the Langerin gene can alter binding specificity, for example, by abolishing the ability to bind sulfated glycans while enhancing recognition of N-acetylglucosamine (GlcNAc)-terminated structures. nih.gov
Table 2: Langerin ECD Ligand Specificity Determined by Glycan Array
| Glycan Category | Binding Outcome | Key Structural Features | Reference |
|---|---|---|---|
| High Mannose Oligosaccharides | Strong Binding | Terminal mannose residues | nih.gov |
| Sulfated Glycans | Strong Binding | Terminal 6-sulfated galactose (6SO4-Gal) | nih.govnih.gov |
| Blood Group Antigens | Binding Detected | Fucosylated structures (e.g., Blood Group B) | nih.gov |
| GlcNAc-Terminated Glycans | Enhanced Binding (in some variants) | Terminal N-acetylglucosamine | nih.gov |
The Enzyme-Linked Lectin Assay (ELLA) is a quantitative plate-based assay analogous to the well-known ELISA. glycopedia.euumich.edu It is used to measure the binding of a lectin to a specific carbohydrate ligand. In a typical competitive ELLA setup for Langerin, a known glycan ligand (e.g., mannan (B1593421) or a specific mannosylated glycoprotein) is immobilized on the surface of a microtiter plate. glycopedia.eu
A fixed concentration of enzyme-conjugated Langerin ECD is then added to the wells in the presence of varying concentrations of a soluble test carbohydrate. The test carbohydrate competes with the immobilized ligand for binding to Langerin. After washing away unbound protein, a substrate for the enzyme is added, producing a measurable colorimetric signal. A strong signal indicates that little of the test carbohydrate bound to Langerin, allowing it to bind to the plate. Conversely, a weak signal indicates that the test carbohydrate was an effective competitor. This method allows for the quantitative determination of binding affinities and the screening of inhibitors. glycopedia.eunih.gov The assay's utility extends to detecting specific carbohydrate groups on the surface of unfixed cells. nih.govumich.edu
Cellular and Subcellular Localization Studies
To understand the function of Langerin within its native environment, it is crucial to determine its precise location within and on the surface of cells, particularly Langerhans cells.
Langerin is the key component of unique organelles called Birbeck granules (BGs), which are considered the hallmark of Langerhans cells. rndsystems.commdpi.com Immunofluorescence microscopy utilizes antibodies specific to Langerin to visualize its distribution. In this technique, cells are treated with a primary antibody against Langerin, followed by a secondary antibody that is conjugated to a fluorescent dye. When viewed under a fluorescence microscope, the location of Langerin is revealed by the emitted light, often showing its concentration in specific cellular compartments. nih.gov
For higher resolution, Transmission Electron Microscopy (TEM) is the gold standard for visualizing the ultrastructure of Birbeck granules. researchgate.netresearchgate.net TEM reveals the distinctive rod-shaped or "tennis racket" morphology of these organelles, which feature a central, zipper-like striation. researchgate.net By using immunogold labeling, where the anti-Langerin antibody is linked to gold particles, researchers can confirm with high precision that Langerin protein is localized directly within the zippered membrane structure of the BGs. mdpi.com Studies have shown that the expression of Langerin is both necessary and sufficient for the formation of these structures. rndsystems.comnih.gov Cryo-electron tomography has further refined this understanding, providing a near-atomic resolution model of how Langerin ECDs interact to "zip" membranes together to form the BG lattice. nih.govbiorxiv.org
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population. It is widely used in Langerin research for several purposes.
Receptor Expression: By staining cell suspensions with fluorescently-labeled antibodies against Langerin (CD207) and other cell surface markers (e.g., CD1a, CD11c), flow cytometry can identify and quantify the population of Langerin-expressing cells in tissues like the skin. nih.gov This method can distinguish Langerhans cells (high Langerin expression) from other dendritic cell subsets that may express Langerin at lower levels or not at all. nih.gov It is also used to track changes in receptor expression during cell maturation or in response to stimuli. nih.govelsevierpure.com
Cellular Uptake: Flow cytometry can measure the internalization of ligands or pathogens by Langerin-expressing cells. In these assays, a fluorescently labeled ligand (like FITC-dextran, a mannosylated antigen) is incubated with cells. nih.gov The amount of fluorescence inside the cells, measured by the flow cytometer, provides a quantitative assessment of receptor-mediated endocytosis. nih.gov
Colocalization: Using multi-parameter flow cytometry, researchers can simultaneously detect the presence of Langerin along with other proteins on or inside a cell. This allows for the analysis of which cell populations co-express Langerin and other functionally important molecules, providing insights into the specific phenotype and potential function of Langerin-positive cells. nih.gov
Genetic and Protein Engineering Approaches for Functional Dissection
Protein engineering is a cornerstone of Langerin ECD research, enabling the creation of modified protein variants to probe specific aspects of its structure and function. These techniques are instrumental in mapping interaction sites and understanding the roles of different sub-domains.
Site-directed mutagenesis is a powerful molecular biology method used to introduce specific, intentional changes to the DNA sequence of a gene, resulting in targeted modifications of the expressed protein's amino acid sequence. wikipedia.org This technique is indispensable for investigating the structure-activity relationships of proteins like Langerin. wikipedia.orgnih.gov By systematically replacing specific amino acids within the Langerin ECD, researchers can assess the contribution of individual residues to ligand binding, protein folding, trimerization, and interaction with calcium ions.
The process involves using a short, synthetic DNA primer containing the desired mutation to copy the plasmid DNA, thereby creating a mutated version of the gene. wikipedia.org This modified gene is then expressed in a host system, such as E. coli, to produce the altered protein. uni-tuebingen.de Functional analysis of these mutants, for instance by assessing their binding affinity for known carbohydrate ligands, reveals the importance of the modified residue. In Langerin studies, site-directed mutagenesis has been applied to elucidate allosteric interactions within the carbohydrate recognition domain (CRD) and to probe the roles of amino acids in the binding of both carbohydrate and non-carbohydrate ligands. mpg.de
| Target Residue/Region | Type of Mutation | Investigative Purpose | Reference |
|---|---|---|---|
| Amino acids in the Ca2+-binding site | Substitution | To confirm the role of specific residues in coordinating calcium, which is essential for canonical carbohydrate binding. | mpg.de |
| Residues in the CRD | Substitution | To identify key contact points for specific carbohydrate ligands like mannose or sulfated glycans. | mpg.de |
| Conserved Proline-Cysteine Motif | Substitution | While studied in other systems, this approach can be used to test the functional or structural role of highly conserved motifs. nih.gov | nih.gov |
| Residues outside the primary binding site | Substitution | To investigate allosteric effects and long-range structural communications that influence ligand binding affinity. | mpg.de |
To overcome experimental challenges such as poor solubility or to isolate the function of specific domains, researchers often generate truncated or chimeric versions of the Langerin ECD.
Truncated constructs involve expressing only a portion of the protein. A well-characterized truncated form of human Langerin ECD consists of the C-terminal portion of the neck region along with the complete CRD (from residue 148 to the C-terminus). nih.govnih.gov This particular construct was designed because it has significantly better solubility properties than the full-length ECD, facilitating structural analysis by techniques like X-ray crystallography. nih.gov Importantly, this truncated protein remains a stable trimer in solution, demonstrating that the C-terminal part of the neck is sufficient for trimerization. nih.govnih.gov Glycan array screening confirmed that its binding specificity for high-mannose oligosaccharides is maintained, making it a valid model for studying ligand interactions. nih.gov
Chimeric constructs involve fusing a domain of Langerin with a part of another protein. This can be done to enhance stability, improve detection, or leverage the properties of the fusion partner. For example, an IgG-Fc chimera of mouse Langerin has been used to investigate binding to sulfated galactose residues. nih.gov
| Construct Type | Description | Primary Purpose | Reference |
|---|---|---|---|
| Truncated Human Langerin | Includes part of the neck region and the CRD (residues 148 to C-terminus). | Improved solubility for structural analysis while retaining trimeric structure and binding function. | nih.govnih.gov |
| Full-length ECD | Comprises the entire extracellular domain (residues 68–328). | Used for studies requiring the complete neck and CRD, such as heparin interaction analysis. | uea.ac.uk |
| Mouse Langerin-IgG-Fc Chimera | The ECD of mouse Langerin fused to the Fc portion of an immunoglobulin G molecule. | Used in glycan array screening to study binding specificity. | nih.gov |
| Isolated CRD | Expression of only the C-type carbohydrate-recognition domain. | To study ligand binding in the absence of the neck region and trimerization effects. | researchgate.netresearchgate.net |
Computational Approaches in Langerin ECD Research
Computational methods are vital for interpreting experimental data and providing insights into the dynamic nature of molecular interactions that are often difficult to capture through static experimental structures.
Molecular Dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can generate a trajectory of conformational changes, providing a high-dimensional view of the protein's free energy landscape. nih.gov This approach is particularly useful for understanding how proteins like Langerin ECD transition between different structural states, for instance, upon ligand binding or in response to changes in the ionic environment. researchgate.net Although direct MD simulation studies on Langerin ECD are part of broader research, the methodology has been combined with experimental data to refine models of interaction. For instance, MD simulations were used alongside NMR and docking data to develop a detailed model of how Langerin ECD binds to heparin-like trisaccharides, capturing the dynamic nature of the interaction. uea.ac.uknih.gov
Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when it binds to a second molecule (the receptor, e.g., Langerin ECD). nih.govyoutube.com Docking algorithms explore various possible binding poses and use a scoring function to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more favorable interaction. nih.gov This technique is invaluable for screening virtual libraries of compounds to identify potential new ligands or for proposing how a known ligand interacts with the protein's binding site at an atomic level. nih.gov In Langerin research, docking studies have been instrumental. They were used in combination with NMR data to propose a specific binding mode for synthetic heparin-like trisaccharides, highlighting how the ligand coordinates with the essential calcium ion in the CRD's primary binding site. uea.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Binding Site Characterization (e.g., STD NMR, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique that provides information on the structure, dynamics, and binding interactions of molecules in solution. nih.gov It is particularly well-suited for studying weak and transient protein-ligand interactions, which are characteristic of C-type lectins like Langerin.
Saturation Transfer Difference (STD) NMR is an NMR method used to identify which parts of a ligand are in close contact with the protein receptor. nih.govd-nb.info In an STD NMR experiment, a selective radiofrequency pulse saturates a part of the protein's NMR signal. This saturation is transferred via spin diffusion throughout the large protein and then to any bound ligand. nih.gov When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. By comparing this to a reference spectrum, a "difference" spectrum is generated, showing signals only from the ligand protons that were close to the protein surface. d-nb.info This technique has been successfully used to determine the binding epitopes of heparin-like trisaccharides and other synthetic ligands on Langerin ECD, revealing precisely which chemical groups of the ligand are crucial for the interaction. uea.ac.uknih.govresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another NMR technique often used to monitor protein-ligand interactions. In a typical ¹H-¹⁵N HSQC experiment, each peak in the spectrum corresponds to a specific amino acid residue in the protein backbone. When a ligand binds, the chemical environment of the residues in and around the binding site changes, causing their corresponding peaks to shift (a phenomenon known as chemical shift perturbation, or CSP). researchgate.net By mapping these perturbations onto the protein's structure, researchers can precisely identify the ligand-binding site on the protein's surface. This method has been used to map the binding site of non-carbohydrate glycomimetics to the Langerin CRD. researchgate.net
| NMR Technique | Ligand(s) Studied | Key Findings | Reference |
|---|---|---|---|
| STD NMR | Synthetic Heparin-like Trisaccharides | Identified the binding epitopes of the ligands, confirming the coordination of calcium by hydroxyl groups at the non-reducing end. | uea.ac.uknih.gov |
| ¹H-¹⁵N HSQC | Catechol-based non-carbohydrate glycomimetics | Observed chemical shift perturbations in amino acids located in the carbohydrate-binding site, confirming interaction. | researchgate.net |
| STD NMR | Pseudomannobioside | Detected binding to Langerin in solution and allowed for the mapping of the ligand's binding epitope. | researchgate.net |
| ¹H-¹⁵N HSQC Titration | Mannose, Ca²⁺ | Interrogated changes in the structure and dynamics of the Langerin CRD induced by ion and glycan binding. | mpg.de |
| Transferred NOESY | Synthetic Heparin-like Trisaccharides | Determined the conformation of the ligands when bound to the Langerin ECD. | uea.ac.uknih.gov |
Applications and Future Directions in Langerin Ecd Research
Rational Design and Development of Langerin ECD-Targeting Ligands
The development of ligands that specifically and efficiently bind to the Langerin ECD is a cornerstone of harnessing its therapeutic potential. This endeavor requires a sophisticated, rational design approach to overcome the challenges posed by the receptor's binding characteristics.
Glycomimetics for Highly Specific Langerhans Cell Targeting
The natural ligands for Langerin are carbohydrate structures, but these interactions are often of low affinity and lack the specificity required for targeted drug delivery, as other C-type lectin receptors (CLRs) like DC-SIGN share overlapping carbohydrate specificity. nih.govnih.gov To address this, researchers are focused on the rational design of glycomimetics—molecules that mimic the structure of natural carbohydrates but are modified to enhance binding affinity and specificity.
A key challenge is designing ligands that bind to Langerin while excluding off-target receptors like DC-SIGN. nih.gov This is particularly important in contexts like HIV infection, where binding to DC-SIGN can be detrimental, while Langerin-mediated capture is protective. nih.govnih.gov Research has shown that strategic modifications to carbohydrate scaffolds can achieve this selectivity. For instance, the selective sulfation of N-acetylglucosamine (GlcNAc) has been shown to increase selectivity in favor of Langerin. nih.gov X-ray structural analysis revealed that 6-sulfation of a ligand introduces specificity for Langerin, highlighting the critical role of the K313 residue in the Langerin binding site. nih.gov
Another successful approach involves a "heparin-inspired" design strategy, integrating NMR spectroscopy and molecular docking to create monosaccharide analogues. scienceopen.comcapes.gov.br By adding small aromatic sulfonamide substituents to a glucose-based scaffold, researchers developed a micromolar-affinity glycomimetic ligand for Langerin. capes.gov.br These aromatic groups were hypothesized to form favorable cation-π or π–π interactions with key amino acid residues (K299, K313, F315) in the Langerin binding site, a model supported by STD NMR experiments. capes.gov.br This rational design approach led to the first potent and specific small-molecule-based ligand for Langerin, paving the way for its use in targeted delivery systems. nih.govnih.gov
Table 1: Examples of Rationally Designed Langerin ECD Ligands This table is interactive. You can sort and filter the data.
| Ligand Type | Design Strategy | Key Structural Feature | Achieved Specificity | Reference |
|---|---|---|---|---|
| Glycomimetic | Differential design vs. DC-SIGN | 6-Sulfation of GlcNAc | Increased selectivity for Langerin | nih.gov |
| Glycomimetic | Heparin-inspired design | Small aromatic sulfonamide substituent | High specificity for Langerin over DC-SIGN | capes.gov.bracs.org |
| Mannoside Cluster | Multivalent presentation | Hexavalent cluster of dimannosides | Increased binding affinity for Langerin | nih.gov |
Exploration of Langerin ECD as a Platform for Antigen Delivery and Immunomodulation
With effective ligands in hand, the focus shifts to using the Langerin ECD as a gateway to Langerhans cells. This involves leveraging the receptor's natural endocytic pathway to deliver immunomodulatory agents and vaccine antigens.
Nanoparticle-Mediated Antigen Delivery to Langerhans Cells in Ex Vivo Skin Models
Nanoparticles, particularly liposomes, serve as versatile platforms for delivering cargo to specific cells. By decorating the surface of liposomes with the specific glycomimetic ligands described previously, researchers have created a highly effective system for targeting Langerhans cells. scienceopen.com
Studies using ex vivo human skin models have provided compelling proof-of-concept for this approach. nih.gov When liposomes functionalized with a specific Langerin ligand were applied to human epidermal cell suspensions, they were efficiently and specifically taken up by Langerhans cells (identified as HLA-DR+, CD45+, CD1a high cells). nih.gov This targeting is dependent on the carbohydrate-binding site of Langerin, as validated by competition experiments. researchgate.net
Importantly, this nanoparticle-mediated delivery was shown to be highly specific. The targeted liposomes did not bind to cells expressing other C-type lectins like DC-SIGN and were shown to exclusively address Langerin+ cells within the complex cellular environment of human skin. acs.orgresearchgate.net Furthermore, the delivery of empty ligand-targeted liposomes did not induce LC activation, which is a crucial feature for a delivery platform that aims to deliver an antigen along with a separate, defined adjuvant. nih.gov These findings demonstrate that glycomimetic-functionalized nanoparticles can precisely deliver cargo to LCs in a physiologically relevant setting, providing a scalable and versatile alternative to antibody-based targeting methods. nih.govscienceopen.com
Implications for Pre-clinical Vaccine Development Strategies
Targeting antigens directly to Langerhans cells via the Langerin ECD holds significant promise for next-generation vaccine development. univie.ac.at LCs are potent antigen-presenting cells capable of inducing robust T-cell responses, making them an ideal target for vaccines against cancers and infectious diseases. scienceopen.comacs.org
The use of small glycomimetic ligands conjugated to antigens or nanoparticles offers several advantages over traditional antibody-based targeting. They are generally less expensive to manufacture and may exhibit more favorable release characteristics within the cell. nih.gov Langerin-mediated uptake is pH-dependent, facilitating the release of cargo in acidifying endosomes and allowing the receptor to recycle back to the cell surface. This recycling mechanism can lead to an accumulation of the antigen, potentially enhancing cross-priming of CD8+ T cells, which is critical for anti-viral and anti-tumor immunity. nih.gov
Preclinical studies have shown that Langerin-mediated delivery can enhance antigen-specific cellular immune responses. In vivo studies demonstrate that targeting protein antigens to LCs using a specific glycomimetic ligand leads to increased expansion and activation of antigen-specific T cells compared to immunization with an untargeted antigen. oup.com Targeting the HIV envelope protein to Langerin has also been shown to promote the differentiation of T follicular helper cells and activate B cells, suggesting this strategy could be valuable for inducing potent humoral (antibody) responses. nih.gov These findings strongly support the potential of Langerin-targeting platforms as a basis for innovative vaccines administered via the skin. univie.ac.at
Investigating Langerin ECD's Role in Pre-clinical Disease Models
To fully understand the therapeutic potential of targeting Langerin, its fundamental role in various diseases is being investigated in a range of preclinical models. These studies use techniques such as gene knockout mice and disease-induction models to elucidate Langerin's function in pathophysiology.
In the context of viral infections, Langerin has been identified as a protective barrier. Studies show that Langerin captures HIV-1 particles, internalizes them into unique organelles called Birbeck granules, and targets them for degradation, thereby preventing the virus from being transmitted to T cells. nih.govoup.com In mouse models of ectromelia virus (a relative of smallpox), Langerin-expressing Langerhans cells are critical for orchestrating the early innate immune response in the draining lymph node. scienceopen.comnih.gov Depletion of these cells in mouse models severely suppresses this initial immune defense, leading to increased viral lethality. scienceopen.comnih.gov
Langerin's role extends to non-viral diseases as well. In a mouse model of elastase-induced emphysema, a model for Chronic Obstructive Pulmonary Disease (COPD), a specific keratan (B14152107) sulfate-based disaccharide was found to have a protective, anti-inflammatory effect that was dependent on Langerin. nih.govnih.gov In Langerin-knockout mice, this protective effect was abolished, suggesting that Langerin signaling can play a role in mitigating lung inflammation. nih.govnih.gov
The role of Langerin in cancer is also under investigation. Depletion of Langerin+ cells in mice around the time of immunization with a protein antigen reduced the immune response against a transplantable melanoma, indicating these cells are important for anti-tumor vaccination strategies. nih.gov In a different approach, a Langerin-positive monocyte cell line was used as an in vitro model for Langerhans Cell Histiocytosis (LCH), a proliferative disorder. This model demonstrated that doxorubicin-loaded liposomes targeted via a Langerin ligand could specifically kill the Langerin-expressing cells, highlighting a potential therapeutic strategy. acs.org
Table 2: Summary of Langerin ECD Function in Preclinical Disease Models This table is interactive. You can sort and filter the data.
| Disease Model | Model Type | Key Finding Regarding Langerin's Role | Implication | Reference |
|---|---|---|---|---|
| HIV-1 Infection | In vitro / Ex vivo human cells | Acts as a natural barrier; captures and degrades HIV-1, preventing transmission. | Protective role; preserving Langerin function is key. | nih.govoup.com |
| Ectromelia Virus | Mouse model (viral infection) | Langerin+ cells orchestrate the early innate immune response in the lymph node. | Essential for controlling disseminating viral infections. | scienceopen.comnih.gov |
| Emphysema / COPD | Mouse model (elastase-induced) | Mediates the protective, anti-inflammatory effects of a keratan sulfate (B86663) disaccharide. | Potential therapeutic target for mitigating lung inflammation. | nih.govnih.gov |
| Melanoma | Mouse model (transplantable tumor) | Langerin+ cells are important for generating an immune response to a vaccine antigen. | Key target for cancer immunotherapy and vaccination. | nih.gov |
| Langerhans Cell Histiocytosis | In vitro cell line model | Serves as a target for specific delivery of cytotoxic drugs to diseased cells. | Provides a specific therapeutic target on malignant cells. | acs.org |
Viral Infection Models (e.g., HIV-1 in vitro/ex vivo studies)
The role of Langerin, and specifically its extracellular domain, in the context of Human Immunodeficiency Virus type 1 (HIV-1) infection is complex and has been a subject of intense investigation using various non-clinical models. Langerhans cells (LCs), which reside in the epidermis and mucosa, are among the first immune cells to encounter HIV-1 during sexual transmission and uniquely express Langerin. nih.gov Research has revealed a dual and somewhat contradictory role for this receptor.
On one hand, Langerin functions as a natural barrier to HIV-1 transmission. mssm.edu The Langerin ECD can bind to HIV-1 particles, leading to their internalization into specialized organelles within LCs called Birbeck granules, where the virus is subsequently degraded. mssm.eduresearchgate.net This process effectively prevents the infection of LCs themselves and can also inhibit the virus from infecting nearby T-cells through viral clearance. mssm.edu Studies have shown that Langerin acts as an innate anti-viral defense mechanism. researchgate.net
Conversely, other studies suggest that under certain conditions, Langerin may facilitate the transfer of HIV-1 to CD4+ T cells, the primary targets of the virus. nih.gov Research using epidermal LCs has identified two phases of HIV viral transfer to T cells: one involving trafficking through vesicles and another involving new virus replication. nih.gov In some experimental setups, LC-DC clustering via Langerin has been shown to facilitate the transfer of HIV-1 to dendritic cells (DCs), which then activate CD8+ T cells. nih.gov
The seemingly conflicting reports highlight the complexity of Langerin's role, which may depend on the specific experimental conditions and cell models used. nih.govnih.gov For instance, studies using authentic epidermal LCs showed productive HIV infection, whereas the Mutz-3 LC cell line was not susceptible due to a lack of the CCR5 co-receptor. nih.gov
The critical role of the Langerin ECD in HIV-1 binding has led to the development of potential preventative strategies. Research has demonstrated that both phases of HIV transfer from LCs to T cells can be inhibited by pretreating the virus with a soluble, trimeric form of the Langerin ECD. nih.gov These soluble Langerin inhibitors could be developed to prevent HIV uptake and subsequent infection during the initial stages of transmission. nih.gov Furthermore, targeting the Langerin receptor with antibodies fused to HIV-1 envelope proteins has been shown in non-clinical models to promote potent anti-HIV-1 humoral (antibody) responses. nih.govnih.gov This suggests that engaging the Langerin ECD can be a promising strategy for developing an effective HIV-1 vaccine. nih.govnih.gov
Beyond HIV-1, the role of the Langerin ECD is being explored in the context of other viral infections. For example, while Langerin can bind both West Nile Virus (WNV) and Usutu virus (USUV), only USUV appears to escape this restriction and productively infect human LCs, demonstrating that it uses Langerin to enter and replicate in these cells. biorxiv.org
| Finding | Model System | Implication | Reference |
|---|---|---|---|
| Acts as a barrier by capturing and degrading HIV-1. | Primary Langerhans Cells (LCs) | Innate protective mechanism against infection. | mssm.eduresearchgate.net |
| Soluble Langerin ECD inhibits HIV-1 transfer from LCs to T cells. | Primary LCs, Mutz-3 LC cell line | Potential for developing novel microbicides. | nih.gov |
| Can facilitate HIV-1 transfer to T cells under certain conditions. | Epidermal LCs | Role is context-dependent and complex. | nih.gov |
| Targeting Langerin with HIV-1 antigens induces specific antibody responses. | In vitro human LC models, huLangerin-DTR mice | Promising strategy for vaccine development. | nih.govnih.gov |
Role in Pulmonary Immunity and Cancer Immunology (non-clinical models)
The application of Langerin ECD research extends beyond virology into the fields of pulmonary immunity and cancer immunology, where Langerin-expressing dendritic cells play a crucial, albeit complex, role.
Pulmonary Immunity The lungs contain distinct populations of dendritic cells, including Langerin-expressing DCs, which are strategically positioned to act as a first line of defense against inhaled pathogens. elsevierpure.comfrontiersin.org In the lung, Langerin is expressed by a subpopulation of conventional type 1 dendritic cells (cDC1s), which are tissue-resident and specialize in sampling antigens from the alveolar space. nih.govresearchgate.net
Non-clinical studies have begun to elucidate the function of these cells in various lung diseases. In a mouse model of fungal infection with Cryptococcus neoformans, the depletion of Langerin-expressing cDC1s led to better control of the infection and a more robust protective immune response in the early stages. nih.govresearchgate.net This suggests that in some contexts, these cells may impair the initial immune response required for fungal clearance. nih.gov Langerin-expressing DCs are also implicated in allergic asthma and chronic obstructive pulmonary disease (COPD), though their precise mechanisms in driving these diseases are not yet fully understood. nih.gov
Cancer Immunology Langerin-expressing DCs are considered important initiators of anti-tumor immune responses. mdpi.com Their ability to capture antigens and cross-present them to cytotoxic CD8+ T cells is critical for immune surveillance against cancer. frontiersin.org
In non-clinical models of skin cancer, Langerin+ DCs have been shown to be vital for generating immune responses against tumor antigens. nih.gov The depletion of these cells around the time of immunization with a low-dose protein antigen reduced the immune response against melanoma, indicating their importance in vaccination strategies. nih.gov Moreover, in a murine model of chemical skin carcinogenesis, the absence of Langerin+ DCs was found to accelerate tumor development. researchgate.net Similarly, studies on oral cancer have identified an early protective role for oral LCs, which is compromised by continuous exposure to a carcinogen. nih.gov
In the context of lung cancer, research has shown that depleting Langerin+ DCs before and after vaccination with a tumor antigen inhibited the growth of lung carcinoma tumors. frontiersin.org This effect was linked to reduced cytotoxic CD8+ T cell activity, highlighting the crucial role of Langerin+ cells in cross-presenting tumor peptides to elicit a potent anti-tumor response. frontiersin.org
| Immune Context | Model System | Observed Role of Langerin+ Cells | Reference |
|---|---|---|---|
| Pulmonary Immunity (Fungal) | Mouse model of Cryptococcus neoformans infection | Depletion improved early fungal clearance, suggesting an impairing role in this context. | nih.govresearchgate.net |
| Cancer Immunology (Skin) | Mouse models of melanoma and chemical carcinogenesis | Crucial for anti-tumor immune responses; their absence accelerates tumor development. | nih.govresearchgate.net |
| Cancer Immunology (Oral) | Mouse model of oral squamous cell carcinoma | Provide early anti-cancer protection, which is compromised by carcinogen exposure. | nih.gov |
| Cancer Immunology (Lung) | Mouse model of lung carcinoma | Essential for cross-presentation of tumor peptides and activation of cytotoxic T cells. | frontiersin.org |
Unanswered Questions and Emerging Research Avenues for Langerin ECD Biology and Applications
Despite significant progress, numerous questions regarding the biology and application of the Langerin ECD remain. The existing body of research has also opened up several exciting avenues for future investigation and therapeutic development.
Unanswered Questions:
The HIV-1 Conundrum: A definitive understanding of the conditions that dictate whether Langerin acts as a protective barrier against HIV-1 or a facilitator of its transmission is still needed. nih.gov Clarifying this duality is critical for designing effective HIV prevention strategies that target Langerin.
Mechanisms in Pulmonary Disease: The precise pathways by which Langerin-expressing DCs contribute to the pathophysiology of inflammatory lung diseases like asthma, COPD, and pulmonary Langerhans cell histiocytosis (PLCH) require further elucidation. nih.gov
Role in Carcinogenesis: While LCs can have an anti-tumor role, they have also been reported to mediate carcinogen processing that facilitates DNA damage in some models. nih.gov Understanding how to maintain their protective functions while preventing any potential pro-carcinogenic activity is a key challenge.
Functional Diversity of Langerin+ Subsets: The skin and other tissues contain multiple subsets of Langerin-expressing DCs. nih.gov The specific contribution of each subset to immune responses, such as during epicutaneous immunization for cancer therapy, is not fully resolved. nih.gov
Emerging Research Avenues:
Langerin-Targeted Vaccines: A major emerging application is the use of the Langerin ECD as a target for vaccine delivery. nih.gov By conjugating antigens to antibodies that bind Langerin, it is possible to deliver these antigens directly to LCs and other Langerin+ DCs, which are highly efficient at inducing both T-cell and B-cell mediated immunity. nih.govnih.gov This approach is being actively explored for vaccines against HIV and various cancers. nih.govmdpi.com
Soluble Langerin-Based Therapeutics: The finding that a soluble form of the Langerin ECD can inhibit HIV-1 transfer to T cells opens the door for developing it as a therapeutic agent, potentially as part of a topical microbicide to prevent sexual transmission of HIV. nih.gov
Modulating Pulmonary Immunity: A deeper insight into Langerin's mechanisms in the lung may provide novel therapeutic targets for both infectious and inflammatory pulmonary diseases. nih.govfrontiersin.org This could lead to new treatments for acute exacerbations of lung conditions or strategies to improve responses to lung pathogens. nih.gov
Early Cancer Diagnostics and Intervention: In oral cancer, the disruption of the LC population by a carcinogen is an early event preceding tumor formation. nih.gov This suggests that monitoring the status of Langerin-expressing cells could be a novel diagnostic approach, and developing strategies to preserve their function could represent an early intervention to prevent cancer development. nih.gov
Q & A
Q. What are the structural features of Langerin ECD critical for ligand binding?
Langerin ECD comprises a single C-type lectin domain (CTLD) and a coiled-coil domain, enabling trimerization. Trimerization significantly enhances ligand binding affinity by increasing avidity effects, particularly for mannose, fucose, and N-acetyl glucosamine residues. Calcium ions are essential for carbohydrate recognition, as they stabilize the CTLD's binding pocket . Sequence alignment reveals 68%, 62%, and 71% amino acid identity with mouse, rat, and bovine Langerin ECD, respectively, highlighting conserved functional regions .
Q. What expression systems are optimal for producing functional Langerin ECD?
Recombinant Langerin ECD is commonly produced in Escherichia coli fermentation systems. This method ensures structural homogeneity by avoiding mammalian glycosylation, which could interfere with ligand-binding assays. Quality control involves isothermal titration calorimetry (ITC) for affinity validation and surface plasmon resonance (SPR) for kinetic analysis (e.g., Kd values in the micromolar range) .
Q. How does calcium dependency influence Langerin ECD's experimental applications?
Calcium ions are required for maintaining the CTLD's structural integrity and ligand-binding activity. Buffer systems for SPR or ITC experiments typically include 4 mM CaCl₂ to replicate physiological conditions. Calcium chelators (e.g., EDTA) can be used to validate binding specificity in negative controls .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in Langerin ECD's ligand specificity?
Discrepancies in ligand selectivity (e.g., differential binding to DC-SIGN vs. Langerin) are addressed through structural and kinetic analyses:
- Crystallography : Residue K313 in Langerin's binding site interacts with sulfated glycans, a feature absent in DC-SIGN. Mutagenesis studies confirm this residue's role in ligand discrimination .
- SPR assays : Steady-state affinity models compare binding responses of Langerin ECD to glycomimetics (e.g., GlcNAc-sulfated derivatives) under standardized buffer conditions (25 mM Tris, 150 mM NaCl, 4 mM CaCl₂) .
- Inhibition studies : Competitive assays with heparan sulfate (IC₅₀ = 7.8 nM–2 mM) quantify interference in Langerin–glycan interactions .
Q. How can molecular modeling improve the design of Langerin-specific glycomimetics?
Computational approaches integrate:
- Homology modeling : Combines crystal structures of Langerin trimers with glycan docking simulations to predict binding pockets .
- AutoDock 3.0 : Screens sulfated glycosaminoglycans (GAGs) for favorable interactions, prioritizing ligands with high negative charge density .
- Avidity optimization : Multivalent displays of glycomimetics (e.g., compound 7) enhance selectivity by exploiting Langerin's trimeric configuration .
Q. What challenges arise in immunohistochemical differentiation of Langerin-expressing cells from histiocytic disorders?
Langerin (CD207) is a definitive marker for Langerhans cells (LCs), but its absence in Erdheim-Chester disease (ECD) complicates diagnostics. Key strategies include:
- Marker panels : Co-staining with CD68/CD163 (positive in ECD) and CD1a/langerin (negative in ECD) .
- Molecular testing : BRAF V600E mutations and MAPK pathway alterations confirm ECD diagnosis when histology is ambiguous .
Data-Driven Research Design
Q. How should researchers optimize SPR protocols for Langerin ECD interaction studies?
- Surface preparation : Immobilize Langerin ECD on CM5 chips via amine coupling. Include reference surfaces to subtract nonspecific binding .
- Injection parameters : Use 20 µL/min flow rates and 120 µL sample volumes to maximize binding signal-to-noise ratios .
- Data analysis : Apply steady-state affinity models to sensorgrams for Kd calculations (reported range: 10⁻⁶–10⁻⁴ M) .
Q. What statistical methods validate ligand-binding data in Langerin ECD studies?
- Regression analysis : Correlate binding responses (RU) with ligand concentrations to calculate Hill coefficients for cooperative interactions .
- Bayesian inference : Classify binding modes (e.g., monovalent vs. multivalent) using residuals from fitted curves .
- Error analysis : Report standard deviations from triplicate experiments to account for intra-assay variability .
Tables of Key Findings
| Ligand Type | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|
| Mannose derivatives | 10⁻⁶ M | SPR | |
| Sulfated GAGs | IC₅₀ = 7.8 nM | Competitive ELISA | |
| DC-SIGN-specific compound 7 | No measurable binding | ITC/SPR |
| Species Comparison | Amino Acid Identity | Functional Implication |
|---|---|---|
| Human vs. Mouse | 68% | Conserved calcium-binding residues |
| Human vs. Bovine | 71% | Similar trimerization kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
